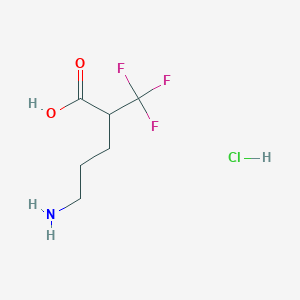

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride

Description

5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a trifluoromethyl (-CF₃) group at the second carbon of the pentanoic acid backbone and an amino group at the fifth carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s unique structure confers distinct electronic and steric properties, influencing its reactivity, bioavailability, and interactions with biological targets.

Properties

IUPAC Name |

5-amino-2-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(5(11)12)2-1-3-10;/h4H,1-3,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFNJLJZOXFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the deprotonation of a glycine derivative (Compound A) using a strong base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotonated intermediate reacts with trifluoromethyl-containing anhydrides under rigorously controlled低温 conditions (below 0°C) to form a condensed intermediate (Compound B). Subsequent hydrolysis in hydrochloric acid yields the target hydrochloride salt.

Table 1: Representative Two-Step Synthesis Parameters

| Step | Reagent/Condition | Temperature | Yield (%) |

|---|---|---|---|

| 1 | KOtBu, DMF | <0°C | 85–90 |

| 2 | 6N HCl, Reflux | 100°C | 75–80 |

Enantioselective Synthesis via Dynamic Kinetic Resolution

For applications requiring enantiomerically pure material, dynamic kinetic resolution (DKR) has emerged as a superior strategy. This approach, demonstrated for 2-amino-5,5,5-trifluoropentanoic acid, leverages nickel(II) complexes with chiral ligands to achieve high enantiomeric excess (ee).

Ligand Design and Reaction Dynamics

The DKR process employs a tridentate Schiff base ligand (e.g., (S)-N-(2-phenyl-2-phenylethyl)salicylaldimine) to coordinate nickel(II) ions, forming a chiral environment that biases the formation of the (S,S)-diastereomer. Racemic 2-amino-5,5,5-trifluoropentanoic acid undergoes continuous epimerization under basic conditions, while the chiral complex selectively crystallizes the desired enantiomer.

Table 2: DKR Optimization Parameters

| Parameter | Optimal Value | Enantiomeric Excess (%) |

|---|---|---|

| Solvent | Methanol | 98.2 |

| Base | K₂CO₃ | 95.5 |

| Ni(II) Source | NiCl₂·6H₂O | 97.8 |

| Temperature | 25°C | 96.0 |

This method achieves yields exceeding 88% on a 20-gram scale, with the chiral ligand being recoverable and reusable. The protocol’s scalability and absence of hazardous reagents make it a preferred choice for producing enantiopure trifluoromethyl amino acids.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 5-Amino-2-(Trifluoromethyl)Pentanoic Acid Hydrochloride

| Parameter | Two-Step Method | DKR Method |

|---|---|---|

| Steps | 2 | 3 |

| Total Yield (%) | 68–72 | 82–88 |

| Enantiomeric Excess (%) | N/A | 95–98 |

| Scalability | Industrial | Pilot-Scale |

| Safety Profile | Moderate | High |

The two-step method excels in operational simplicity and cost-effectiveness, whereas the DKR approach offers superior stereochemical control. Industrial applications prioritizing throughput may favor the former, while pharmaceutical syntheses requiring enantiopurity adopt the latter.

Experimental Protocols and Process Intensification

Two-Step Synthesis Procedure

Deprotonation and Condensation :

- Charge a reactor with Compound A (23.7 g, 0.1 mol) and DMF (50 mL).

- Cool to −10°C under nitrogen and add KOtBu (8.93 g, 0.08 mol) portionwise.

- Add trifluoromethylsuccinic anhydride (25.4 g, 0.12 mol) dissolved in DMF (50 mL) dropwise, maintaining temperature below 0°C.

- Stir at room temperature for 12 hours, then quench with water (250 mL).

Acidic Hydrolysis :

DKR-Enabled Enantioselective Synthesis

Complex Formation :

Crystallization and Ligand Recovery :

- Filter the precipitated (S,S)-Ni complex and wash with cold methanol.

- Dissolve the complex in dimethoxyethane (DME) and treat with EDTA to liberate the free amino acid.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Trifluoromethyl Derivatives

(a) 5-Amino-3-(trifluoromethyl)pentanoic Acid Hydrochloride

- Structure : Trifluoromethyl group at position 3 instead of 2.

(b) (S)-2-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride

Halogenated and Aryl-Substituted Analogs

(a) (R)-5-Amino-3-(4-chlorophenyl)pentanoic Acid

- Structure : 4-Chlorophenyl substituent at position 3.

- Key Insight : Substitution position (2 vs. 3) critically impacts receptor binding, suggesting the trifluoromethyl group at position 2 in the target compound may confer unique selectivity.

(b) 5-Amino-2-(4-chlorophenyl)pentanoic Acid

Difluoromethyl and Metal-Binding Derivatives

2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate

- Structure: Difluoromethyl (-CF₂H) group and dual amino groups.

- Applications: Forms stable complexes with transition metals (Cu(II), Co(II), etc.), demonstrating antimicrobial activity absent in the target compound due to lack of a second amino group .

Long-Chain and Peptide-Modified Derivatives

5-Amino-2-(3-hydroxy-13-methyltetradecanamido)pentanoic Acid

- Structure : Long alkyl chain with hydroxy and amido substituents.

- Properties : Enhanced lipophilicity improves membrane integration but reduces solubility in polar solvents .

- Biological Role : Isolated from Arctic bacteria, suggesting natural product-inspired applications distinct from synthetic trifluoromethyl analogs .

Comparative Data Table

Research Findings and Implications

Biological Activity

5-Amino-2-(trifluoromethyl)pentanoic acid; hydrochloride, a fluorinated amino acid, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula for 5-amino-2-(trifluoromethyl)pentanoic acid; hydrochloride is , with a molecular weight of approximately 221.6 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing for significant interactions with biological targets.

The mechanism of action primarily involves the compound's interaction with specific enzymes and proteins. The trifluoromethyl group allows for enhanced binding affinity to hydrophobic pockets in proteins, which can lead to modulation or inhibition of enzyme activity. This property is particularly relevant in enzyme inhibition studies where the compound acts as a potential therapeutic agent by altering biochemical pathways.

Biological Activity and Research Findings

Research indicates that 5-amino-2-(trifluoromethyl)pentanoic acid; hydrochloride exhibits various biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role. For instance, it has been explored for its effects on nitric oxide synthase activity, which is critical in cardiovascular health and inflammation management.

- Modulation of Biological Pathways : Its derivatives have been utilized in photodynamic therapy, demonstrating effectiveness in clinical settings. The incorporation of this compound into peptides has enhanced their stability and bioavailability, making it a valuable tool in drug design .

- Toxicological Studies : While exploring its biological activity, some studies have reported potential toxicity associated with inhalation exposure, leading to conditions such as methemoglobinemia and toxic encephalopathy. This highlights the importance of safety measures when handling the compound in industrial or laboratory settings .

Comparative Analysis with Similar Compounds

The following table compares 5-amino-2-(trifluoromethyl)pentanoic acid; hydrochloride with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Amino-2-methylpentanoic acid | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| 5-Amino-2-ethylpentanoic acid | Similar structure without fluorination | Limited biological studies |

| 5-Amino-2-(difluoromethyl)pentanoic acid | Contains difluoromethyl instead of trifluoro | Potentially less effective than trifluoro analogs |

Case Studies

Several case studies highlight the therapeutic potential of 5-amino-2-(trifluoromethyl)pentanoic acid; hydrochloride:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could significantly inhibit nitric oxide synthase, suggesting its role in managing cardiovascular diseases.

- Photodynamic Therapy Applications : Research indicated that its derivatives were effective in photodynamic therapy, showing promise as agents for cancer treatment due to their ability to modulate tumor microenvironments.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify trifluoromethyl signals (δ ~110–120 ppm in ¹⁹F NMR) and amino/carboxylic proton environments. For example, the α-proton adjacent to the amino group appears as a multiplet at δ 3.1–3.5 ppm .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to determine enantiomeric excess (ee >99% achievable via asymmetric catalysis) .

What strategies resolve discrepancies between computational predictions and experimental data for physicochemical properties (e.g., solubility, pKa)?

Q. Advanced Research Focus

- Solubility : Experimental solubility in water/DMSO may conflict with COSMO-RS predictions due to hydrochloride salt formation. Adjust models to account for ionic interactions .

- pKa Determination : Use potentiometric titration (experimental pKa ~2.1 for carboxylic acid and ~9.5 for ammonium) to validate DFT calculations .

- Data Reconciliation : Cross-validate with multiple techniques (e.g., shake-flask solubility tests vs. HPLC retention time analysis) .

How does the trifluoromethyl group influence bioactivity in receptor binding assays, and what experimental models are suitable for evaluation?

Q. Advanced Research Focus

- GABAB Receptor Studies : The trifluoromethyl group enhances lipophilicity and metabolic stability. Use guinea pig ileum contraction assays (IC₅₀ values) to compare with non-fluorinated analogs .

- Cell-Based Assays : Measure intracellular calcium flux in HEK293 cells expressing GABAB receptors to assess potency .

Key Finding : Trifluoromethyl analogs may exhibit non-GABAB-mediated effects (e.g., 94% inhibition in ileum vs. 59% for baclofen), suggesting alternative targets .

What challenges arise in enantioselective synthesis, and how can asymmetric catalysis or chiral auxiliaries address them?

Q. Advanced Research Focus

- Chiral Pool Synthesis : Start with L/D-amino acids to enforce stereochemistry .

- Asymmetric Hydrogenation : Use Ru-BINAP catalysts for enantioselective reduction of ketone intermediates (ee >99%) .

- Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during trifluoromethylation .

What in vitro/in vivo models assess metabolic stability and toxicity?

Q. Advanced Research Focus

- In Vitro : Liver microsomes (human/rat) for CYP450 metabolism profiling. Monitor demethylation or defluorination pathways .

- In Vivo : Rodent models for pharmacokinetic studies (e.g., plasma half-life, urinary excretion). Use LC-MS/MS for quantification .

- Toxicity : Ames test for mutagenicity and hERG assay for cardiac risk assessment .

How do structural modifications (e.g., chain length, substituents) affect biological activity?

Q. Advanced Research Focus

What analytical methods validate batch-to-batch consistency in synthesized batches?

Q. Basic Research Focus

- HPLC-PDA : Use C18 columns (e.g., Zorbax SB-C18) with 0.1% TFA in water/acetonitrile gradients. Acceptance criteria: ≥98% purity .

- Elemental Analysis : Confirm Cl⁻ content (theoretical vs. experimental) to verify hydrochloride salt formation .

- DSC/TGA : Assess thermal stability (decomposition >200°C indicates high purity) .

How can computational tools (e.g., molecular docking) predict binding modes to biological targets?

Q. Advanced Research Focus

- Docking Software (AutoDock Vina) : Simulate interactions with GABAB receptors. The trifluoromethyl group may occupy hydrophobic pockets missed in non-fluorinated analogs .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

What strategies mitigate racemization during large-scale synthesis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.